3-Amino-5-tert-butylpyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

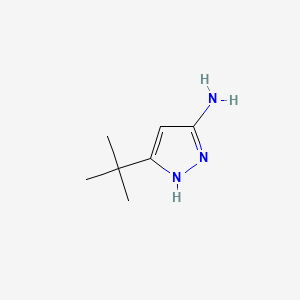

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-7(2,3)5-4-6(8)10-9-5/h4H,1-3H3,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBXGHWSVIBUCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60335062 | |

| Record name | 3-Amino-5-tert-butylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82560-12-1 | |

| Record name | 3-Amino-5-tert-butylpyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82560-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-tert-butylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-tert-butylpyrazol-3-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Pyrazol-3-amine,5-(1,1-dimethylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Amino-5-tert-butylpyrazole: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Chemical Structure, Properties, Synthesis, and Potential Biological Significance of a Versatile Pyrazole Derivative.

Introduction

3-Amino-5-tert-butylpyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with an amino group and a tert-butyl group. This unique structural arrangement imparts a combination of chemical reactivity and stability that has made it a valuable building block in various chemical syntheses, particularly in the fields of agrochemicals and pharmaceuticals. Its role as a synthetic intermediate for more complex molecules has drawn the attention of researchers and drug development professionals exploring novel therapeutic agents. Pyrazole derivatives, as a class of compounds, are known to exhibit a wide range of biological activities, including but not limited to, kinase inhibition and antimicrobial effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthetic methodologies, and potential biological applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms (a pyrazole), with a tert-butyl group at position 5 and an amino group at position 3. The presence of the amino group provides a site for further functionalization, while the bulky tert-butyl group can influence the molecule's solubility, lipophilicity, and interaction with biological targets.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 82560-12-1 | [1] |

| Molecular Formula | C₇H₁₃N₃ | [1] |

| Molecular Weight | 139.20 g/mol | [1] |

| Appearance | White to brown crystalline powder | |

| Melting Point | 77-83 °C | [1] |

| SMILES | CC(C)(C)c1cc(N)n[nH]1 | [1] |

| InChI | 1S/C7H13N3/c1-7(2,3)5-4-6(8)10-9-5/h4H,1-3H3,(H3,8,9,10) | [1] |

Table 2: Spectroscopic Data for a Derivative, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide

| Data Type | Key Peaks/Shifts | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ = 1.24 (s, 9H, t-Bu), 3.40 (s, 3H, MeN), 5.74 (s, 1H, H-4) | [2] |

| ¹³C NMR (100 MHz, CDCl₃) | δ = 30.4 (3Me, t-Bu), 32.4 (Cq, t-Bu), 35.6 (MeN), 103.7 (CH, C-4), 160.9 (Cq, C-3) | [2] |

| FT-IR (ATR) | 2957 (C-H), 1595 (C=N), 1363 & 1170 (SO₂) cm⁻¹ | [2] |

| HRMS (ESI) | m/z: [M+H]⁺ calculated for C₂₂H₂₈N₃O₄S₂⁺, 462.1516; found, 462.1516 | [2] |

Synthesis and Purification

The synthesis of 3-amino-5-substituted pyrazoles is most commonly achieved through the condensation of a β-ketonitrile with hydrazine or its derivatives. For this compound, the logical precursors are pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile) and hydrazine hydrate.

Experimental Protocol: Synthesis of this compound (Adapted from a similar procedure for 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine)[3]

Materials:

-

Pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile)

-

Hydrazine hydrate

-

Ethanol

-

Toluene

-

Sodium sulfate (anhydrous)

-

Activated carbon

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pivaloylacetonitrile in ethanol.

-

To this solution, add hydrazine hydrate dropwise at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the resulting residue in a suitable organic solvent like toluene and wash with water to remove any unreacted hydrazine hydrate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and treat with activated carbon to decolorize if necessary.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purification of the crude product can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by column chromatography on silica gel.

Synthesis workflow for this compound.

Potential Applications in Drug Development

The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs. Derivatives of 3-aminopyrazole, in particular, have garnered significant interest as potential therapeutic agents due to their diverse biological activities.

Kinase Inhibition

Many pyrazole-containing compounds have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. The 3-aminopyrazole core can serve as a versatile scaffold for the design of kinase inhibitors, often acting as a hinge-binding motif in the ATP-binding pocket of kinases.[4] While specific kinase targets for this compound have not been extensively reported, its derivatives are being explored for their potential to modulate signaling pathways such as the JAK-STAT and MEK pathways.[5]

Inhibition of a generic kinase signaling pathway.

Antimicrobial Activity

Pyrazole derivatives have also been investigated for their antimicrobial properties. The nitrogen-containing heterocyclic ring system can interact with various microbial targets. The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant strains of bacteria.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General Protocol)[7]

Materials:

-

Recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

This compound (or derivative) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the diluted compound, a positive control inhibitor, and a DMSO negative control to the wells of a 384-well plate.

-

Add the kinase enzyme solution to all wells.

-

Incubate at room temperature to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding a mixture of ATP and the specific substrate.

-

Incubate at a controlled temperature for a defined period.

-

Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a plate reader.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)[8]

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton broth (or other suitable growth medium)

-

This compound (or derivative) dissolved in a suitable solvent

-

96-well microtiter plates

Procedure:

-

Prepare a standardized inoculum of the bacterial strain.

-

Prepare serial two-fold dilutions of the test compound in the growth medium in the wells of a 96-well plate.

-

Inoculate each well with the bacterial suspension.

-

Include positive (no compound) and negative (no bacteria) control wells.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determine the Minimum Inhibitory Concentration (MIC) by visually inspecting for the lowest concentration of the compound that completely inhibits visible bacterial growth.

A generalized drug discovery workflow.

Conclusion

This compound is a versatile chemical entity with significant potential as a scaffold in the design and synthesis of novel bioactive molecules. Its straightforward synthesis and the reactivity of its amino group make it an attractive starting material for creating diverse chemical libraries. While the specific biological targets of this compound itself are not yet fully elucidated, the well-documented activities of the broader pyrazole class, particularly as kinase inhibitors and antimicrobial agents, strongly suggest that derivatives of this compound warrant further investigation in drug discovery programs. The experimental protocols provided in this guide offer a starting point for researchers to synthesize, purify, and evaluate the biological activity of this and related compounds, paving the way for the potential development of new therapeutic agents.

References

- 1. This compound 82560-12-1 [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

3-Amino-5-tert-butylpyrazole CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-5-tert-butylpyrazole, a versatile heterocyclic amine that serves as a key building block in the synthesis of a wide range of compounds, particularly in the agrochemical and pharmaceutical industries. This document outlines its chemical properties, spectral data, and a representative synthetic approach.

Core Compound Information

Chemical Identity:

| Identifier | Value |

| IUPAC Name | 5-tert-butyl-1H-pyrazol-3-amine |

| Synonyms | 3-Amino-5-tert-butyl-1H-pyrazole, 5-Amino-3-tert-butyl-1H-pyrazole |

| CAS Number | 82560-12-1 |

| Molecular Formula | C₇H₁₃N₃ |

| Molecular Weight | 139.20 g/mol |

Physicochemical Properties:

| Property | Value |

| Appearance | White to brown crystalline powder |

| Melting Point | 77-83 °C |

| Purity | ≥ 98% (GC) |

| Storage Conditions | Store at 2 - 8 °C |

Spectroscopic Data

Characterization of this compound is crucial for its identification and quality control in research and development. Below is a summary of its key spectral features.

Mass Spectrometry: The electron ionization mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.

Infrared (IR) Spectroscopy: The IR spectrum of aminopyrazoles is characterized by specific vibrational frequencies. For 3(5)-aminopyrazoles, the tautomerism between the 3-amino and 5-amino forms can be investigated using matrix isolation IR spectroscopy.[1] The spectra typically show characteristic bands for N-H stretching of the amino group and the pyrazole ring, as well as C-H and C-N vibrations.

Synthesis and Reactivity

This compound is a valuable intermediate in the synthesis of more complex molecules. Its reactivity is centered around the amino group and the pyrazole ring nitrogens, which can undergo various reactions such as acylation, alkylation, and condensation.

Representative Synthetic Pathway

While a specific, detailed protocol for the synthesis of this compound is not widely published, a general and common method for the synthesis of 3(5)-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine or its derivatives. The following diagram illustrates a plausible synthetic workflow for obtaining this compound.

Caption: General synthetic workflow for this compound.

Experimental Protocol: General Procedure for the Synthesis of 3(5)-Aminopyrazoles

The following is a generalized experimental protocol based on the synthesis of similar aminopyrazoles, which can be adapted for the preparation of this compound.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the β-ketonitrile (1 equivalent), such as pivaloylacetonitrile, and a suitable solvent like ethanol.

-

Addition of Hydrazine: While stirring, add hydrazine hydrate (1-1.2 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is typically removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the pure this compound.

Applications in Research and Development

This compound is a key intermediate in the development of new chemical entities with potential biological activity.

-

Agrochemicals: This compound serves as a precursor for the synthesis of novel herbicides and fungicides. The pyrazole scaffold is a well-established pharmacophore in agrochemistry.

-

Pharmaceuticals: In drug discovery, the aminopyrazole moiety is incorporated into molecules targeting a variety of biological pathways. Derivatives of aminopyrazoles have been investigated for their potential as kinase inhibitors and other therapeutic agents.

The logical workflow for the utilization of this compound in the synthesis of more complex heterocyclic systems, such as pyrazolopyrimidines, is depicted below.

Caption: Synthetic pathway to pyrazolopyrimidine derivatives.

References

Spectroscopic Data and Experimental Protocols for 3-Amino-5-tert-butylpyrazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Amino-5-tert-butylpyrazole (CAS No. 82560-12-1), a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data, along with the experimental protocols for these analytical techniques.

Mass Spectrometry

The mass spectrum of this compound was obtained via gas chromatography-mass spectrometry (GC-MS). The spectrum is characterized by a molecular ion peak and several fragment ions, which are crucial for the structural elucidation of the molecule.

Table 1: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 139 | Molecular Ion (M+) |

| 124 | [M-CH3]+ |

| 83 | [M-C4H8]+ |

| 57 | [C4H9]+ (tert-butyl cation) |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a widely used technique for the mass spectrometry of volatile and thermally stable organic compounds.[1]

-

Sample Introduction: The sample is introduced into the ion source, typically after separation by gas chromatography (GC).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This results in the ejection of an electron from the molecule, forming a molecular ion (M+).[1]

-

Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, characteristic ions. This fragmentation pattern is highly reproducible and serves as a molecular fingerprint.[1]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| C(CH₃)₃ | ~1.3 | Singlet |

| C4-H | ~5.5 - 6.0 | Singlet |

| NH₂ | Broad singlet | Broad Singlet |

| NH | Broad singlet | Broad Singlet |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C (CH₃)₃ | ~30 |

| C(C H₃)₃ | ~32 |

| C4 | ~90 - 100 |

| C3 | ~150 - 160 |

| C5 | ~155 - 165 |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the pyrazole derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). For ¹H NMR, a standard pulse-acquire sequence is typically used. For ¹³C NMR, a proton-decoupled sequence is employed to simplify the spectrum.

-

Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to obtain the frequency-domain spectra. Phase and baseline corrections are applied as needed.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H stretch | Amino (NH₂) and Pyrazole (NH) |

| 3000-2850 | C-H stretch | tert-butyl |

| ~1620 | C=N stretch | Pyrazole ring |

| ~1580 | N-H bend | Amino (NH₂) |

| ~1460 | C-H bend | tert-butyl |

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy (Solid Sample)

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of the solid sample with dry potassium bromide (KBr) powder in a mortar and pestle.

-

Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

A background spectrum of a blank KBr pellet is typically collected and automatically subtracted from the sample spectrum.

-

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Amino-5-tert-butylpyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-tert-butylpyrazole is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of a wide array of functional molecules. Its unique structural features, combining a reactive aminopyrazole core with a sterically bulky tert-butyl group, impart specific properties that are highly valuable in the fields of medicinal chemistry, agrochemicals, and material science. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and derivatization, and an exploration of its role in the development of targeted therapeutics, particularly as a scaffold for kinase inhibitors.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, reactivity, and application. A summary of its key properties is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₃N₃ | [1] |

| Molecular Weight | 139.20 g/mol | [2] |

| Appearance | White to brown crystalline powder | [1] |

| Melting Point | 75-83 °C | [2] |

| Boiling Point | Predicted: 302.1 ± 30.0 °C at 760 mmHg | |

| Density | Predicted: 1.071 ± 0.06 g/cm³ | [3] |

| pKa | Predicted: 16.08 ± 0.10 | [3] |

| Solubility | Soluble in methanol | [3] |

| CAS Number | 82560-12-1 | [1] |

Synthesis and Reactivity

The synthesis of this compound is most commonly achieved through the condensation of a β-ketonitrile with hydrazine. The tert-butyl group provides steric hindrance that can influence the regioselectivity of subsequent reactions.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of structurally similar aminopyrazoles.[4]

Materials:

-

4,4-Dimethyl-3-oxopentanenitrile (pivaloylacetonitrile)

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Ammonium hydroxide (concentrated)

-

Ice

Procedure:

-

To a solution of concentrated hydrochloric acid in water, add 4,4-dimethyl-3-oxopentanenitrile and hydrazine hydrate.

-

Heat the reaction mixture at 70°C for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the mixture and add crushed ice.

-

Neutralize the solution with concentrated ammonium hydroxide, which will precipitate the product.

-

Filter the resulting solid under reduced pressure.

-

Wash the solid with cold water and dry at ambient temperature to afford this compound.

Chemical Reactivity

The aminopyrazole core of this compound features multiple nucleophilic sites, making it a versatile precursor for the synthesis of fused heterocyclic systems. The exocyclic amino group and the ring nitrogen atoms can react with various electrophiles. This reactivity is harnessed to construct bicyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are prominent scaffolds in medicinal chemistry.

Applications in Drug Development

The aminopyrazole motif is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities. The incorporation of a this compound core has been explored in the development of potent and selective kinase inhibitors.

Kinase Inhibition and Signaling Pathways

Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The 3-aminopyrazole scaffold has been identified as an effective hinge-binding motif in various kinase inhibitors.

Recent studies have highlighted the potential of 3-amino-1H-pyrazole derivatives as inhibitors of the PCTAIRE family of cyclin-dependent kinases (CDKs), such as CDK16.[5][6] CDK16, when activated by Cyclin Y, is involved in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, particularly in the G2/M phase.[6] This provides a therapeutic strategy for cancers where CDK16 is dysregulated.

An inhibitor based on the this compound scaffold could potentially bind to the ATP-binding pocket of CDK16, preventing its phosphorylation of downstream substrates and thereby arresting the cell cycle.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in synthetic and medicinal chemistry. Its well-defined physicochemical properties, coupled with its adaptable reactivity, make it an attractive starting material for the creation of complex molecular architectures. The demonstrated utility of the aminopyrazole scaffold in the design of kinase inhibitors, particularly targeting cell cycle regulation, underscores the importance of this compound for researchers and professionals in the field of drug development. Further exploration of derivatives of this compound is likely to yield novel therapeutic agents with improved potency and selectivity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. 82560-12-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]

An In-depth Technical Guide on the Tautomerism and Reactivity of 3(5)-Aminopyrazoles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural nuances and chemical behavior of 3(5)-aminopyrazoles, a class of heterocyclic compounds pivotal in medicinal chemistry and drug development. Understanding the tautomeric equilibrium and its influence on reactivity is critical for the rational design of novel therapeutics.

The Principle of Tautomerism in 3(5)-Aminopyrazoles

3(5)-Aminopyrazoles are heterocyclic amines that exhibit annular prototropic tautomerism, a phenomenon involving the migration of a proton between the two nitrogen atoms of the pyrazole ring.[1][2] This results in a dynamic equilibrium between two primary tautomeric forms: the 3-amino-1H-pyrazole and the 5-amino-1H-pyrazole.[1] While imino tautomers are theoretically possible, studies indicate they are not significantly formed.[1] The equilibrium between these forms is a crucial factor that dictates the molecule's chemical properties and reactivity.[3]

The general equilibrium can be visualized as follows:

Caption: Annular prototropic tautomerism in 3(5)-aminopyrazoles.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static and is influenced by a variety of factors, including the electronic nature of substituents, the solvent, and the physical state (solution vs. solid).

-

Substituent Effects: The electronic properties of substituents on the pyrazole ring significantly impact the relative stability of the tautomers.[4] Electron-donating groups tend to favor the 3-amino tautomer, while electron-withdrawing groups, particularly at the C4 position, can shift the equilibrium to favor the more polar 5-amino form.[5]

-

Solvent Effects: The polarity of the solvent plays a crucial role. More polar solvents can stabilize the more polar tautomer. For instance, in DMSO, which is a polar aprotic solvent, an increase in the relative stability of the 5-amino tautomer has been observed.[5]

-

Physical State: In the solid state, 3(5)-aminopyrazoles often exist predominantly as a single tautomer, typically the 3-amino form, due to packing forces and intermolecular interactions within the crystal lattice.[5]

Quantitative Analysis of Tautomeric Ratios

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for quantifying the ratio of tautomers in solution.[5] The data below, compiled from various studies, illustrates the influence of substituents and solvents on the tautomeric equilibrium.

| Substituent at C4 | Solvent | Predominant Tautomer | Tautomer Ratio (3-amino : 5-amino) | Reference |

| H | Aqueous Medium | 3-Amino | ~75 : 25 | [3] |

| H (Computational) | Gas Phase | 3-Amino | More stable by 9.8 kJ/mol | [2][4] |

| Cyano (CN) | DMSO-d6 | 5-Amino | Preferentially 5-amino | [5] |

| Thiocyanato (SCN) | DMSO-d6 | 5-Amino | Preferentially 5-amino | [5] |

| Methoxy (OCH3) | DMSO-d6 | 3-Amino | Mainly 3-amino | [5] |

Reactivity and Regioselectivity

The tautomeric nature of 3(5)-aminopyrazoles directly governs their reactivity. These molecules possess multiple nucleophilic sites: the two ring nitrogen atoms, the exocyclic amino group, and the C4 carbon.[1] The preferred site of reaction often depends on the dominant tautomer in the reaction medium and the nature of the electrophile.

-

3-Amino Tautomer: This form typically reacts at the exocyclic amino group or the N1 nitrogen, behaving similarly to common amines.[5]

-

5-Amino Tautomer: This tautomer can exhibit different reactivity patterns, with the potential for reactions at the N1 and N2 positions, as well as the exocyclic amino group.

A common and synthetically useful reaction of 3(5)-aminopyrazoles is their condensation with 1,3-dielectrophiles to form fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines.[6] The regioselectivity of this reaction is a direct consequence of the aminopyrazole's structure.

Caption: Synthesis of pyrazolo[1,5-a]pyrimidines.

Experimental Protocols for Tautomerism Analysis

The investigation of tautomerism in 3(5)-aminopyrazoles relies on a combination of spectroscopic and computational techniques.

NMR Spectroscopy for Solution-State Analysis

Objective: To determine the ratio of 3-amino and 5-amino tautomers in solution.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of the 3(5)-aminopyrazole derivative in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-resolution spectrometer (e.g., 400 MHz or higher) at a controlled temperature (e.g., 298 K). In some cases, low-temperature NMR may be required to slow down the proton exchange between tautomers.[7]

-

Spectral Analysis: Identify distinct signals corresponding to each tautomer. Protons or carbons in close proximity to the tautomerizable proton (N-H) will exhibit different chemical shifts.

-

Quantification: Determine the relative ratio of the tautomers by integrating the characteristic, well-resolved signals for each form in the ¹H NMR spectrum.

Solid-State NMR and X-ray Crystallography

Objective: To identify the dominant tautomer in the solid state.

Methodology:

-

Cross-Polarization Magic-Angle Spinning (CP/MAS) ¹³C NMR: This technique provides high-resolution spectra of solid samples, allowing for the identification of the single tautomeric form present in the crystalline state.[5]

-

X-ray Crystallography: Provides an unambiguous structural determination of the molecule in the solid state, including the precise location of the N-H proton, thereby confirming the tautomeric form.[5]

Computational Chemistry

Objective: To calculate the relative stabilities of the tautomers and support experimental findings.

Methodology:

-

Structure Optimization: Use quantum chemical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G**), to calculate the optimized geometries and total energies of each tautomer.[5]

-

Solvent Modeling: To simulate solution-phase conditions, incorporate a solvent model, such as the Polarizable Continuum Model (PCM).[5]

-

Energy Comparison: The tautomer with the lower calculated total energy is predicted to be the more stable form. The energy difference can be correlated with the experimentally observed equilibrium.[2][4]

Caption: General workflow for tautomerism studies.

Implications for Drug Development

The tautomeric state of a 3(5)-aminopyrazole-containing drug candidate can profoundly affect its pharmacological profile.[8]

-

Receptor Binding: Different tautomers present distinct hydrogen bond donor/acceptor patterns, leading to different binding affinities and selectivities for a biological target.

-

Physicochemical Properties: Tautomerism influences properties like pKa, lipophilicity, and solubility, which in turn affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Intellectual Property: A thorough understanding and characterization of the tautomeric forms are essential for securing robust patent protection.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. mdpi.com [mdpi.com]

- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 8. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

Biological activities of pyrazole derivatives

An In-depth Technical Guide on the Biological Activities of Pyrazole Derivatives

Abstract

Pyrazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry. Their versatile scaffold allows for diverse pharmacological activities, making them privileged structures in drug discovery. This guide provides a comprehensive overview of the prominent biological activities of pyrazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key assays, quantitative data on their efficacy, and visualizations of relevant signaling pathways are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Anticancer Activity

Pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting a wide range of mechanisms to combat cancer cell proliferation and survival.

Mechanisms of Anticancer Action

Several pyrazole-containing compounds have been shown to target critical signaling pathways implicated in cancer progression. One of the most notable targets is the B-Raf/MEK/ERK pathway , a key regulator of cell growth and division. Mutations in the B-Raf kinase, particularly the V600E mutation, are prevalent in various cancers, including melanoma. Pyrazole derivatives have been designed to specifically inhibit this mutated kinase, thereby halting downstream signaling and inducing apoptosis in cancer cells.

Another significant mechanism involves the inhibition of Cyclin-Dependent Kinases (CDKs) . CDKs are essential for cell cycle progression, and their dysregulation is a hallmark of cancer. Pyrazole-based inhibitors can block the activity of specific CDKs, leading to cell cycle arrest and preventing tumor growth.

Furthermore, pyrazole derivatives have demonstrated the ability to interfere with angiogenesis , the process by which new blood vessels are formed to supply nutrients to tumors. By inhibiting key factors involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptor (VEGFR), these compounds can effectively starve tumors and limit their metastatic potential.

Quantitative Data: Anticancer Activity

The anticancer efficacy of pyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole-based B-Raf Inhibitors | B-Raf (V600E) | A375 (Melanoma) | 0.05 - 1.2 | |

| Pyrazole-based CDK Inhibitors | CDK2/Cyclin A | MCF-7 (Breast Cancer) | 0.1 - 5.8 | |

| Pyrazole-based VEGFR Inhibitors | VEGFR-2 | HUVEC (Endothelial Cells) | 0.02 - 0.5 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives and incubated for an additional 48 hours.

-

MTT Addition: Following treatment, the media is removed, and MTT solution (0.5 mg/mL in serum-free media) is added to each well. The plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilization solution, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antimicrobial Activity

Pyrazole derivatives have demonstrated broad-spectrum activity against a variety of pathogenic bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.

Mechanisms of Antimicrobial Action

The antimicrobial effects of pyrazole derivatives are often attributed to their ability to inhibit essential microbial enzymes. For instance, some pyrazole compounds have been found to target dihydrofolate reductase (DHFR) , an enzyme crucial for the synthesis of nucleic acids and amino acids in bacteria. Inhibition of DHFR leads to the depletion of essential metabolites, ultimately resulting in microbial cell death.

Another key target is DNA gyrase , a topoisomerase that controls the topological state of DNA in bacteria. By inhibiting DNA gyrase, pyrazole derivatives can interfere with DNA replication and repair, leading to bactericidal effects.

In fungi, pyrazole derivatives have been shown to inhibit lanosterol 14α-demethylase , an enzyme involved in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Disruption of ergosterol synthesis compromises the integrity of the cell membrane, leading to fungal cell death.

Quantitative Data: Antimicrobial Activity

The antimicrobial activity of pyrazole derivatives is commonly evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole-based DHFR Inhibitors | Staphylococcus aureus | 8 - 64 | |

| Escherichia coli | 16 - 128 | ||

| Pyrazole-based DNA Gyrase Inhibitors | Bacillus subtilis | 4 - 32 | |

| Pyrazole-based Antifungal Agents | Candida albicans | 2 - 16 | |

| Aspergillus niger | 8 - 64 |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.

Methodology:

-

Compound Dilution: A two-fold serial dilution of the pyrazole derivative is prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 28°C for 48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties, with several compounds developed as non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Anti-inflammatory Action

The primary mechanism of action for the anti-inflammatory effects of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes , particularly COX-2. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Selective inhibition of COX-2 over COX-1 is a desirable characteristic as it reduces the gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory potency of pyrazole derivatives is often assessed by their ability to inhibit COX-1 and COX-2 enzymes, with IC50 values indicating their inhibitory concentration.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) | Reference |

| Celecoxib | 15 | 0.04 | 375 | |

| Rofecoxib | >1000 | 0.018 | >55,555 | |

| Phenylbutazone | 4.2 | 2.5 | 1.68 |

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin E2 (PGE2) by recombinant human COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme and Compound Incubation: Recombinant human COX-1 or COX-2 enzyme is pre-incubated with various concentrations of the pyrazole derivative in a reaction buffer.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Incubation: The reaction mixture is incubated for a specific time (e.g., 10 minutes) at 37°C.

-

Reaction Termination: The reaction is stopped by the addition of a stopping solution (e.g., a strong acid).

-

PGE2 Quantification: The amount of PGE2 produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by non-linear regression analysis.

Conclusion

The pyrazole scaffold is a versatile and valuable platform in medicinal chemistry, giving rise to compounds with a wide array of significant biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their therapeutic potential. The continued exploration of pyrazole derivatives, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, holds great promise for the development of novel and effective drugs to address a multitude of diseases. This guide provides a foundational resource for researchers to build upon in their quest for new therapeutic interventions.

The Ascendant Role of Aminopyrazoles in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The aminopyrazole scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its unique electronic properties, synthetic tractability, and ability to form key interactions with biological targets have cemented its importance in contemporary drug discovery. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of aminopyrazole derivatives, with a focus on their potential as kinase inhibitors and other therapeutic agents. Detailed experimental protocols for key synthetic and biological evaluation methods are provided, alongside visualizations of critical signaling pathways.

Synthetic Strategies for Aminopyrazole Scaffolds

The construction of the aminopyrazole core can be achieved through several reliable synthetic routes, primarily involving the condensation of a hydrazine-containing compound with a 1,3-dielectrophilic species.

Condensation of β-Ketonitriles with Hydrazines

One of the most prevalent methods for synthesizing 3(5)-aminopyrazoles involves the reaction of β-ketonitriles with hydrazine or its derivatives. The reaction typically proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization onto the nitrile group.

Experimental Protocol: General Synthesis of 3(5)-Aminopyrazoles from β-Ketonitriles

-

Reaction Setup: To a solution of the appropriate β-ketonitrile (1 equivalent) in a suitable solvent such as ethanol or a mixture of water and ethanol, add hydrazine hydrate (1.1-1.5 equivalents).

-

Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 2 to 12 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the desired 3(5)-aminopyrazole.

Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesize highly substituted aminopyrazoles. A common MCR involves the reaction of an aldehyde, malononitrile, and a hydrazine derivative.

Experimental Protocol: Three-Component Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles

-

Reactant Preparation: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol) in a solvent mixture of water and ethanol (1:1, 1 mL).

-

Catalyst Addition: Add a catalytic amount of a suitable catalyst, such as layered double hydroxide (LDH)-based nanocatalysts (e.g., 0.05 g of LDH@PTRMS@DCMBA@CuI).[1]

-

Reaction Execution: Stir the reaction mixture at a slightly elevated temperature (e.g., 55 °C) for the required time (typically 15-30 minutes), monitoring the reaction progress by TLC.[1]

-

Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The solid product is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization if necessary.

Biological Activities and Therapeutic Potential

Aminopyrazole derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

A significant area of research for aminopyrazoles is in oncology. Many derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. This activity is often attributed to the inhibition of key enzymes involved in cell cycle regulation and signal transduction.

Table 1: Anticancer Activity of Selected Aminopyrazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolo[3,4-b]pyridine derivative 43a | HeLa | 2.59 | [2] |

| Pyrazolo[3,4-b]pyridine derivative 45h | MCF-7 | 4.66 | [2] |

| Pyrazolo[3,4-b]pyridine derivative 45h | HCT-116 | 1.98 | [2] |

| Spiro pyrazolo[3,4-b]pyridine derivative 47a | HepG2 | 4.2 | [2] |

| Spiro pyrazolo[3,4-b]pyridine derivative 47d | HeLa | 5.9 | [2] |

| Pyrazolo[1,5-a]pyrimidine derivative 55h | HCT-116 | 1.26 | [2] |

| Pyrazolo[1,5-a]pyrimidine derivative 55j | HepG2 | 2.88 | [2] |

| Pyrazolo[1,5-a]pyrimidine derivative 55l | MCF-7 | 3.22 | [2] |

| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine 5 | HepG2 | 13.14 | [3] |

| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine 5 | MCF-7 | 8.03 | [3] |

| 5-amino-1H-pyrazole-4-carboxamide 10h | NCI-H520 | 0.019 | [4] |

| 5-amino-1H-pyrazole-4-carboxamide 10h | SNU-16 | 0.059 | [4] |

| 5-amino-1H-pyrazole-4-carboxamide 10h | KATO III | 0.073 | [4] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the aminopyrazole compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition

Aminopyrazoles have proven to be particularly effective as kinase inhibitors. The aminopyrazole core can form a triad of hydrogen bonds with the hinge region of the kinase active site, a common interaction motif for many kinase inhibitors.[5] This has led to the development of potent and selective inhibitors for several important kinase targets.

CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer.[5][6] Aminopyrazole-based compounds have been developed as potent inhibitors of CDKs, particularly CDK2 and CDK5.[5][7]

Table 2: CDK Inhibitory Activity of Selected Aminopyrazole Derivatives

| Compound/Derivative | Kinase Target | IC50 (µM) | Reference |

| Analog 24 | CDK2/cyclin E | < 0.1 | [5] |

| Analog 24 | CDK5/p25 | < 0.1 | [5] |

| Pyrazole derivative 5 | CDK2 | 0.56 | [3] |

| Pyrazole derivative 6 | CDK2 | 0.46 | [3] |

| Pyrazole derivative 11 | CDK2 | 0.45 | [3] |

Signaling Pathway: Cyclin-Dependent Kinase (CDK) Pathway

Caption: Overview of the CDK signaling pathway and points of inhibition by aminopyrazole derivatives.

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and migration.[7] Aberrant FGFR signaling is implicated in various cancers. Aminopyrazole derivatives have been developed as potent inhibitors of both wild-type and mutant forms of FGFRs.[8]

Table 3: FGFR Inhibitory Activity of Selected Aminopyrazole Derivatives

| Compound/Derivative | Kinase Target | IC50 (nM) | Reference |

| Compound 10h | FGFR1 | 46 | [4] |

| Compound 10h | FGFR2 | 41 | [4] |

| Compound 10h | FGFR3 | 99 | [4] |

| Compound 10h | FGFR2 V564F | 62 | [4] |

Signaling Pathway: Fibroblast Growth Factor Receptor (FGFR) Pathway

Caption: Key downstream cascades of the FGFR signaling pathway targeted by aminopyrazole inhibitors.

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[8][9] Aminopyrazole-based compounds have been investigated as inhibitors of p38 MAPK for the treatment of inflammatory diseases.

Signaling Pathway: p38 MAP Kinase Pathway

Caption: The p38 MAPK cascade and its inhibition by aminopyrazole-based compounds.

BTK is a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[10][11] Pirtobrutinib, an approved drug for mantle cell lymphoma, features a 5-aminopyrazole core and acts as a potent and selective BTK inhibitor.[12][13]

Signaling Pathway: Bruton's Tyrosine Kinase (BTK) Pathway

Caption: The role of BTK in B-cell signaling and its inhibition by aminopyrazole-containing drugs.

Antimicrobial Activity

Aminopyrazole derivatives have also demonstrated promising activity against various microbial pathogens. Their mechanism of action in this context is still under investigation but may involve the inhibition of essential microbial enzymes.

Table 4: Antimicrobial Activity of Selected Aminopyrazole Derivatives

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Halogenoaminopyrazole 4b | Staphylococcus aureus | 460 | [14] |

| Halogenoaminopyrazole 4b | Pseudomonas aeruginosa | 460 | [14] |

| Halogenoaminopyrazole 5a | Staphylococcus aureus | 460 | [14] |

| Pyrazole derivative 7b | Staphylococcus aureus | 0.25 | [15] |

| Pyrazole derivative 7b | Escherichia coli | 0.22 | [15] |

| Pyrazolyl 1,3,4-thiadiazine 21a | Staphylococcus aureus | 62.5 | [16] |

| Pyrazolyl 1,3,4-thiadiazine 21a | Aspergillus niger | 2.9 | [16] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Inoculum: Prepare a standardized suspension of the microbial strain in a suitable broth.

-

Serial Dilution: Perform a serial two-fold dilution of the aminopyrazole compound in a 96-well microtiter plate containing the growth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationships (SAR)

Systematic structural modifications of the aminopyrazole scaffold have provided valuable insights into the structure-activity relationships (SAR) for various biological targets.

-

Substitution on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring significantly influence activity. For kinase inhibitors, specific substitutions are often required to occupy hydrophobic pockets in the active site.

-

The Amino Group: The amino group is crucial for forming key hydrogen bond interactions with the hinge region of kinases. Modifications to this group, such as acylation or incorporation into a fused ring system, can modulate potency and selectivity.

-

Aryl Substituents: Aryl groups attached to the pyrazole core often engage in important π-π stacking or hydrophobic interactions with the target protein. The substitution pattern on these aryl rings can be fine-tuned to optimize binding affinity and pharmacokinetic properties.

Workflow: Structure-Activity Relationship (SAR) Study

Caption: A typical workflow for conducting structure-activity relationship studies on aminopyrazole derivatives.

Conclusion

The aminopyrazole scaffold continues to be a highly fruitful starting point for the design and development of novel therapeutic agents. Its versatility in chemical synthesis allows for the creation of diverse libraries of compounds, while its favorable interactions with a multitude of biological targets, particularly kinases, underscore its therapeutic potential. The ongoing exploration of aminopyrazole chemistry, guided by detailed SAR studies and a deeper understanding of relevant signaling pathways, promises to deliver the next generation of innovative medicines for a wide range of diseases.

References

- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cdk pathway: cyclin-dependent kinases and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 10. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 12. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Aminopyrazole Scaffold: A Versatile Tool in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The substituted aminopyrazole core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its unique structural features allow for versatile interactions with a range of biological targets, leading to the development of potent and selective therapeutic agents. This technical guide provides a comprehensive review of the applications of substituted aminopyrazoles, with a focus on their roles as kinase inhibitors in oncology, as well as their emerging potential as anti-inflammatory and antimicrobial agents. This document details the structure-activity relationships (SAR), experimental protocols, and underlying mechanisms of action for key aminopyrazole-based compounds.

Aminopyrazoles as Kinase Inhibitors in Oncology

Substituted aminopyrazoles have gained significant attention as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer. The aminopyrazole core typically acts as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase hinge region, a crucial interaction for potent inhibition.

Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. Substituted aminopyrazoles have been successfully developed as potent CDK inhibitors.

Quantitative Data on Aminopyrazole-Based CDK Inhibitors

| Compound | Target(s) | IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) | Reference |

| AT7519 | CDK1, 2, 4, 6, 9 | 0.01 - 0.21 | - | - | [1] |

| CAN508 | CDK2 | 0.35 | - | - | [1] |

| Compound 9 | CDK2/cyclin A2 | 0.96 | - | - | [1] |

| Compound 7d | CDK2/cyclin A2 | 1.47 | - | - | [1] |

| Compound 7a | CDK2/cyclin A2 | 2.01 | - | - | [1] |

| Compound 4 | CDK2/cyclin A2 | 3.82 | - | - | [1] |

| Compound 9a | CDK4 | 0.010 (Ki) | MV4-11 | 0.591 (GI50) | [2] |

| Compound 9b | CDK4 | 0.007 (Ki) | MV4-11 | 0.456 (GI50) | [2] |

Signaling Pathway: CDK2 in Cell Cycle Regulation

The following diagram illustrates the role of CDK2 in the G1/S phase transition of the cell cycle, a key target for aminopyrazole inhibitors.

Caption: Role of CDK2 in the G1/S cell cycle transition and its inhibition by aminopyrazoles.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The FGFR signaling pathway is implicated in cell proliferation, survival, and angiogenesis. Dysregulation of this pathway is a known driver in various cancers. Aminopyrazole derivatives have been developed as potent FGFR inhibitors, including those active against gatekeeper mutations that confer resistance to other therapies.[3][4]

Quantitative Data on Aminopyrazole-Based FGFR Inhibitors

| Compound | Target(s) | IC50 (nM) | Cell Line | Antiproliferative IC50 (nM) | Reference |

| Compound 10h | FGFR1, FGFR2, FGFR3, FGFR2 V564F | 46, 41, 99, 62 | NCI-H520, SNU-16, KATO III | 19, 59, 73 | [5] |

| Compound 1 | FGFR2 | 213 | - | - | [6] |

| Compound 7 | FGFR2, FGFR3 | 5.2, 5.6 | - | - | [6] |

| Compound 19 | FGFR2, FGFR3, FGFR3 V555L | 1.8, 2.0, 1.5 | Ba/F3, KATOIII | 16, 24 | [6] |

Signaling Pathway: FGFR Downstream Signaling

The diagram below illustrates the downstream signaling cascades activated by FGFR, which are blocked by aminopyrazole inhibitors.

Caption: FGFR signaling pathways and their inhibition by aminopyrazole derivatives.

AXL Kinase Inhibitors

AXL is a receptor tyrosine kinase that plays a crucial role in tumor growth, metastasis, and drug resistance.[7][8][9] Substituted 3-aminopyrazoles have emerged as a promising class of potent and selective AXL inhibitors.

Quantitative Data on Aminopyrazole-Based AXL Inhibitors

| Compound | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (nM) | Reference |

| Compound 6li | AXL | 1.6 | Ba/F3-TEL-AXL | - | [7][8] |

| Compound 16 | AXL | 8.1 | BaF3/TEL-AXL | < 0.1 | [10] |

| Compound 18 | AXL | 5.9 | BaF3/TEL-AXL | < 0.1 | [10] |

| Compound 59 | AXL | 3.5 | BaF3/TEL-AXL | 1.5 | [10] |

| Compound 60 | AXL | 1.2 | BaF3/TEL-AXL | < 0.2 | [10] |

| Compound 61 | AXL | 0.7 | BaF3/TEL-AXL | < 0.2 | [10] |

| BGB324 | AXL | 7.7 | BaF3/TEL-AXL | 95.1 | [10] |

| Compound 12b | AXL | 380 | - | - | [11] |

Signaling Pathway: AXL and Downstream Effectors

The following diagram illustrates the AXL signaling pathway and its downstream effects on cell survival and migration, which are inhibited by aminopyrazole compounds.

Caption: AXL signaling cascade and its inhibition by 3-aminopyrazole derivatives.

Aminopyrazoles as Anti-inflammatory Agents

Substituted aminopyrazoles have also demonstrated significant potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[12]

Quantitative Data on Aminopyrazole-Based COX Inhibitors

| Compound | Target(s) | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | COX-2 | 0.78 | 9.51 | [13] |

| PYZ16 | COX-2 | 0.52 | 10.73 | [13] |

| Compound 5u | COX-2 | - | 74.92 | [12] |

| Compound 5s | COX-2 | - | 72.95 | [12] |

| Compound 5r | COX-2 | - | 64.40 | [12] |

| Compound 5t | COX-2 | - | 22.21 | [12] |

Aminopyrazoles as Antimicrobial Agents

The aminopyrazole scaffold is a versatile building block for the development of novel antimicrobial agents. These compounds have shown activity against a range of bacterial and fungal pathogens.[14][15][16][17]

Quantitative Data on Aminopyrazole-Based Antimicrobial Agents

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 21a | Aspergillus niger | 2.9 - 7.8 | [14] |

| Compound 21a | Staphylococcus aureus | 62.5 - 125 | [14] |

| Compound 21a | Bacillus subtilis | 62.5 - 125 | [14] |

| Compound 21a | Klebsiella pneumoniae | 62.5 - 125 | [14] |

| Compound 7b | Various pathogens | 0.22 - 0.25 | [15] |

| Compound 4b | Staphylococcus aureus ATCC25923 | 460 | [18] |

| Compound 4b | Enterococcus faecalis ATCC29212 | 930 | [18] |

| Compound 4b | Pseudomonas aeruginosa ATCC27853 | 460 | [18] |

| Compound 4b | Escherichia coli ATCC25922 | 930 | [18] |

| Compound 9 | Gram-positive isolates | 4 | [16] |

Experimental Protocols

This section provides an overview of key experimental protocols used in the evaluation of substituted aminopyrazoles.

General Synthesis of Substituted 3-Aminopyrazoles

A common method for the synthesis of 3-aminopyrazoles involves the condensation of a β-ketonitrile with a hydrazine derivative.

Experimental Workflow: Synthesis and Screening of an Aminopyrazole Library

The following diagram outlines a typical workflow for the synthesis and biological evaluation of a library of substituted aminopyrazoles.

Caption: General workflow for the synthesis and screening of a substituted aminopyrazole library.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19][20][21][22][23]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test aminopyrazole compound and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value of the compound.

Conclusion

Substituted aminopyrazoles represent a highly versatile and valuable scaffold in drug discovery. Their ability to be readily synthesized and functionalized has led to the development of potent and selective inhibitors for a range of therapeutic targets. The continued exploration of the chemical space around the aminopyrazole core, guided by structure-based drug design and a deeper understanding of their biological mechanisms, holds great promise for the discovery of novel therapeutics for cancer, inflammatory diseases, and infectious diseases. This guide provides a foundational understanding of the key applications and methodologies associated with this important class of compounds, intended to aid researchers in their drug development endeavors.

References

- 1. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Item - Discovery of 3âAminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors - American Chemical Society - Figshare [acs.figshare.com]

- 10. Structure-based drug discovery of novel fused-pyrazolone carboxamide derivatives as potent and selective AXL inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchhub.com [researchhub.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. MTT assay protocol | Abcam [abcam.com]

- 23. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

Discovery and synthetic history of aminopyrazole compounds

An In-Depth Technical Guide to the Discovery and Synthetic History of Aminopyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a wide range of biological targets with high affinity. This five-membered nitrogen-containing heterocycle is a key pharmacophore in numerous clinically significant agents, particularly in the realm of protein kinase inhibitors. Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity allow for versatile molecular designs, leading to potent and selective modulators of enzyme activity. This guide provides a comprehensive overview of the historical discovery, evolution of synthetic strategies, and modern applications of aminopyrazole compounds in drug development, supported by detailed experimental protocols and quantitative data.

Discovery and Historical Context

The story of aminopyrazoles begins with the discovery of their parent ring system. In 1883, the German chemist Ludwig Knorr, while attempting to synthesize quinoline derivatives, unexpectedly produced a pyrazole derivative. This seminal work established the foundational reaction for pyrazole synthesis: the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a method now universally known as the Knorr Pyrazole Synthesis.

While Knorr's work laid the groundwork for pyrazole chemistry, the specific synthesis of aminopyrazoles evolved from key strategic modifications. The most versatile and widely adopted method for preparing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. This reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization where the second nitrogen atom attacks the nitrile carbon, yielding the stable aromatic 5-aminopyrazole ring. This approach has been a mainstay in the field for decades, allowing for the synthesis of a vast library of derivatives.

Core Synthetic Methodologies

The synthesis of aminopyrazoles can be broadly categorized based on the desired isomer and the chosen precursors. The condensation of a 1,3-dielectrophile with a hydrazine remains the most common strategy.

Synthesis of 5-Aminopyrazoles from β-Ketonitriles

This is the most robust and historically significant method for accessing 5-aminopyrazole derivatives. The reaction between a β-ketonitrile and hydrazine hydrate or a substituted hydrazine proceeds smoothly, often in an alcohol solvent with an acid catalyst.

General Reaction Scheme: R-CO-CH₂-CN + R'-NH-NH₂ → 5-Amino-3-R-1-R'-pyrazole

The reaction mechanism involves an initial nucleophilic attack by the terminal nitrogen of the hydrazine on the carbonyl carbon to form a hydrazone. This is followed by an intramolecular cyclization via the attack of the other nitrogen on the nitrile carbon to furnish the final 5-aminopyrazole product.

Synthesis of 3-Aminopyrazoles from α,β-Unsaturated Nitriles

3-Aminopyrazoles can be synthesized through the condensation of hydrazines with α,β-unsaturated nitriles that possess a leaving group at the β-position (e.g., ethoxy, dimethylamino, or thiomethyl). The regiochemical outcome of the reaction (i.e., formation of 3-amino vs. 5-amino isomers) can be controlled by the reaction conditions. For instance, microwave-assisted reactions using acetic acid in toluene have been shown to favor the 5-aminopyrazole isomer, whereas using sodium ethoxide in ethanol can selectively produce the 3-aminopyrazole isomer.

Synthesis of 4-Aminopyrazoles

The synthesis of 4-aminopyrazoles is less common but can be achieved through variations of the Knorr synthesis where the starting materials are designed to introduce an amino or nitro group at the central carbon of the 1,3-dicarbonyl equivalent. For example, a functionalized α-acylamino amide can undergo cyclization with hydrazine to yield a 4-aminopyrazole derivative.

Detailed Experimental Protocols

Precise and reproducible experimental methods are critical for chemical synthesis. The following protocols provide detailed procedures for the preparation of key aminopyrazole structures.

Protocol 1: Synthesis of 3-Phenyl-1H-pyrazol-5-amine

This protocol details the synthesis of a 5-aminopyrazole derivative from a β-ketonitrile.

Reactants:

-